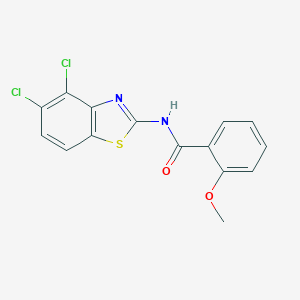![molecular formula C17H12FN5OS B244549 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244549.png)
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide, also known as compound X, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Compound X has shown promising results in various scientific research applications, including cancer treatment, Alzheimer's disease, and inflammation. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has shown potential in treating Alzheimer's disease by reducing the accumulation of amyloid-beta plaques in the brain. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is not yet fully understood. However, it is believed to exert its effects by interacting with specific cellular targets, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. Additionally, it has been found to bind to specific receptors in the brain, leading to a reduction in amyloid-beta plaque accumulation.
Biochemical and Physiological Effects:
Compound X has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Additionally, it has been found to reduce the accumulation of amyloid-beta plaques in the brain, leading to a reduction in Alzheimer's disease symptoms. Furthermore, it has anti-inflammatory properties that make it useful in treating various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is its high yield and purity, making it suitable for further research. Additionally, it has shown promising results in various scientific research applications. However, there are also some limitations to using 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X in lab experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict its effects accurately. Additionally, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X. One potential direction is to investigate its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, more research is needed to determine its safety and efficacy in humans. Furthermore, researchers can explore the potential of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X as a drug delivery system for other therapeutic agents. Finally, more studies are needed to understand the mechanism of action of 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X fully.
Conclusion:
In conclusion, 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X is a novel chemical 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide that has shown promising results in various scientific research applications. It has been found to exhibit potent anti-cancer activity, reduce the accumulation of amyloid-beta plaques in the brain, and have anti-inflammatory properties. However, more research is needed to determine its safety and efficacy in humans. Furthermore, there are several future directions for research on 2-fluoro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide X, including investigating its potential as a treatment for other diseases and exploring its potential as a drug delivery system.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the use of different techniques such as reflux, chromatography, and spectroscopy. The final product is obtained in high yield and purity, making it suitable for further research.
Propriétés
Formule moléculaire |
C17H12FN5OS |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-fluoro-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C17H12FN5OS/c1-10-20-21-17-23(10)22-16(25-17)11-6-8-12(9-7-11)19-15(24)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,19,24) |
Clé InChI |
MEWPEQNCEVQJNT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244469.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244471.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B244475.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)

![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)

![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)